molecular formula C11H13N3O2 B038025 Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 116799-23-6

Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B038025
CAS No.: 116799-23-6
M. Wt: 219.24 g/mol
InChI Key: FXYUIIRPQMDCPQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-cyanopyridin-3-yl)carbamate is an organic compound with the molecular formula C11H13N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-cyanopyridin-3-yl)carbamate typically involves the reaction of 4-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl (4-cyanopyridin-3-yl)carbamate often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-cyanopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-cyanopyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-cyanopyridin-4-yl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl (4-ethynylphenyl)carbamate

Uniqueness

Tert-butyl (4-cyanopyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its cyanopyridine moiety makes it particularly useful in the synthesis of heterocyclic compounds, and its tert-butyl carbamate group provides stability and protection during chemical reactions .

Properties

CAS No.

116799-23-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

tert-butyl N-(4-cyanopyridin-3-yl)carbamate

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-13-5-4-8(9)6-12/h4-5,7H,1-3H3,(H,14,15)

InChI Key

FXYUIIRPQMDCPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#N

Synonyms

Carbamic acid, (4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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